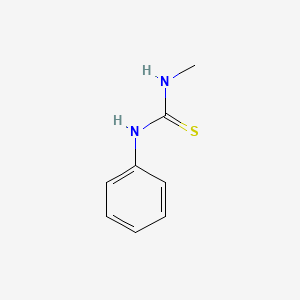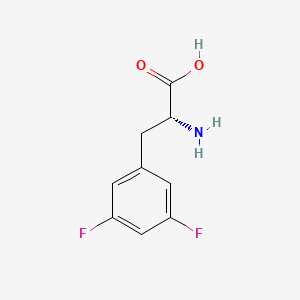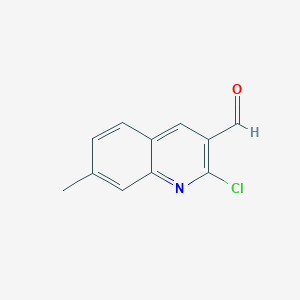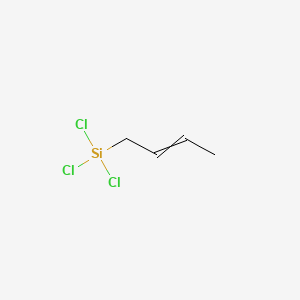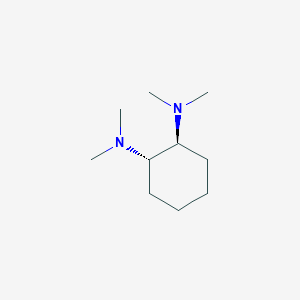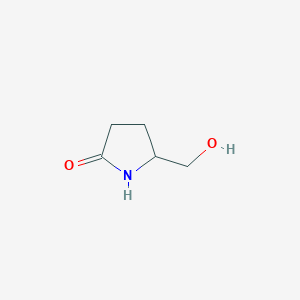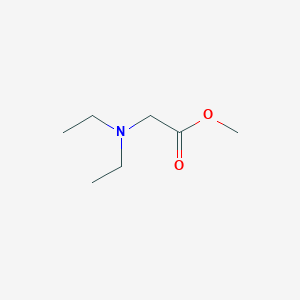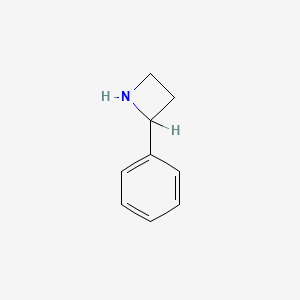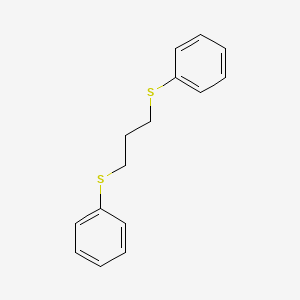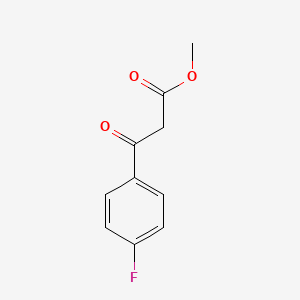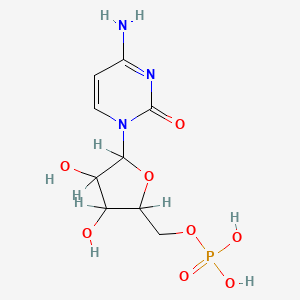
シトシンアラビノシドモノホスフェート
概要
説明
Cytosine arabinoside (Ara-C) is a chemotherapy medication used to treat acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), chronic myelogenous leukemia (CML), and non-Hodgkin’s lymphoma . It is an antimetabolic agent that inhibits the synthesis of DNA . Its actions are specific for the S phase of the cell cycle .
Synthesis Analysis
The synthesis of Ara-C involves its conversion to its active triphosphate form, cytosine arabinoside triphosphate (Ara-CTP). This process is influenced by multiple factors, including transport, phosphorylation, deamination, and levels of competing metabolites .Molecular Structure Analysis
Ara-C is a nucleoside analogue of deoxycytidine in which the ribose sugar has been replaced with an arabinose sugar. It has the same molecular weight as cytidine and differs in that the 2′ hydroxyl group is oriented in the trans position, resulting in metabolism similar to that of a deoxyribose sugar .Chemical Reactions Analysis
Ara-C is metabolized intracellularly into its active triphosphate form (Ara-CTP). This metabolite then damages DNA by multiple mechanisms, including the inhibition of alpha-DNA polymerase, inhibition of DNA repair through an effect on beta-DNA polymerase, and incorporation into DNA .Physical And Chemical Properties Analysis
Ara-C is an S-phase-specific drug, meaning its activity is specific to the S phase of the cell cycle. Prolonged exposure of cells to cytotoxic concentrations is critical to achieve maximum cytotoxic activity .科学的研究の応用
癌化学療法
Ara-CMP: は主に化学療法薬として使用され、特に急性骨髄性白血病(AML)の治療に使用されます . これは、合成代謝拮抗物質であり、シチジンの構造類似体であり、糖部分の2′-位にβ-ヒドロキシル基が存在することによって異なります . その細胞毒性はS期特異的であり、DNA合成速度と相関しており、急速に分裂する腫瘍細胞に効果的です .
薬物送達システム
最近の進歩により、Ara-CMPを薬物送達システムで使用することが検討されています。 たとえば、Ara-CMPをロードしたゲニピン-ポリ-L-グルタミン酸修飾細菌磁性体は、in vitro抗腫瘍効果について調査されています . この新しい送達システムは、肝毒性や神経毒性などの深刻な副作用を引き起こす可能性のあるAra-CMPの高用量の問題に対処することを目的としています .
分化誘導剤
Ara-CMPを、長時間注入で低用量投与した場合に、潜在的な分化誘導剤として使用することに関心が集まっています . このアプローチは、特定の種類の癌細胞で分化を誘導する薬物の能力に基づいており、毒性を軽減しながらより効果的な治療につながる可能性があります。
DNA合成阻害
Ara-CMP: は、DNAポリメラーゼに直接作用し、DNA合成を阻害します . この作用は、癌細胞のDNA複製を阻害し、それらの増殖を阻止するため、化学療法におけるその有効性に不可欠です。
化学療法の最適化
Ara-CMPの投与量を最適化すると、AMLの治療における有効性が大幅に向上する可能性があります。 研究によると、高用量Ara-CMPは、有効性を落とすことなく、毒性を軽減した中用量で置き換えることができることが示唆されています . この最適化は、薬物の治療指数を向上させるために不可欠です。
作用機序の研究
Ara-CMPの作用機序を理解することは、研究の重要な分野です。 これには、薬物が細胞にどのように輸送され、トリホスフェート型に活性化されるか、および細胞毒性を引き起こすためにDNAとどのように相互作用するかを研究することが含まれます . この研究は、薬物耐性を克服し、治療成績を向上させるための新しい戦略を開発するために不可欠です。
作用機序
Target of Action
Cytosine arabinoside monophosphate, also known as cytarabine, primarily targets DNA polymerase , an enzyme crucial for DNA replication . This enzyme’s role is to synthesize new strands of DNA during the S phase of the cell cycle, which is essential for cell division .
Mode of Action
Cytarabine interferes with the synthesis of DNA . Its mode of action is due to its rapid conversion into cytosine arabinoside triphosphate, which damages DNA when the cell cycle holds in the S phase (synthesis of DNA) . Rapidly dividing cells, which require DNA replication for mitosis, are therefore most affected .
Biochemical Pathways
The activity of cytarabine depends on its conversion to its cytotoxic triphosphate derivative, ara-CTP . This process is influenced by multiple factors, including transport, phosphorylation, deamination, and levels of competing metabolites, particularly deoxycytidine triphosphate . The efficacy of ara-C is determined by the ability of ara-CTP to interfere with DNA polymerases, leading to chain termination .
Pharmacokinetics
Cytarabine is metabolized intracellularly into its active triphosphate form (cytosine arabinoside triphosphate) . This metabolite then damages DNA by multiple mechanisms, including the inhibition of alpha-DNA polymerase, inhibition of DNA repair through an effect on beta-DNA polymerase, and incorporation into DNA .
Result of Action
The result of cytarabine’s action is the inhibition of DNA synthesis, primarily killing cells undergoing DNA synthesis (S-phase) and under certain conditions blocking the progression of cells from the G1 phase to the S-phase . This leads to cell death, making cytarabine effective in the treatment of acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), chronic myelogenous leukemia (CML), and non-Hodgkin’s lymphoma .
Action Environment
The action of cytarabine can be influenced by various environmental factors. For instance, the presence of drug refractoriness and relapsing leukemia, along with insights into the mechanisms of ara-C resistance, led to the development of high-dose ara-C treatment . Furthermore, the efficacy of ara-C can be enhanced by combining it with compounds that enhance its metabolism or interfere with its catabolism .
Safety and Hazards
Common side effects of Ara-C include bone marrow suppression, vomiting, diarrhea, liver problems, rash, ulcer formation in the mouth, and bleeding. Other serious side effects include loss of consciousness, lung disease, and allergic reactions. Use during pregnancy may harm the baby . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
将来の方向性
Despite the apparent clinical benefits of Ara-C, drug resistance remains a major clinical problem. Research is ongoing to develop effective formulations and derivatives of Ara-C that cannot be deaminated and exhibit better pharmacokinetic parameters . There is also research into the transfer of IGF2BP3 through Ara-C-induced apoptotic bodies, which promotes the survival of recipient cells .
生化学分析
Biochemical Properties
Cytosine arabinoside monophosphate plays a significant role in biochemical reactions. It is metabolized intracellularly into its active triphosphate form (cytosine arabinoside triphosphate), which damages DNA by multiple mechanisms, including the inhibition of alpha-DNA polymerase, inhibition of DNA repair through an effect on beta-DNA polymerase, and incorporation into DNA .
Cellular Effects
The effects of cytosine arabinoside monophosphate on various types of cells and cellular processes are profound. It interferes with the synthesis of DNA, and its mode of action is due to its rapid conversion into cytosine arabinoside triphosphate, which damages DNA when the cell cycle holds in the S phase (synthesis of DNA). Rapidly dividing cells, which require DNA replication for mitosis, are therefore most affected .
Molecular Mechanism
The molecular mechanism of action of cytosine arabinoside monophosphate involves blocking the function of DNA polymerase . It is rapidly converted into cytosine arabinoside triphosphate, which then gets incorporated into DNA, leading to chain termination of polydeoxynucleotide elongation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cytosine arabinoside monophosphate change over time. A review of recent clinical trials indicates that high-dose cytarabine can be replaced by the intermediate-dose without loss of efficacy and with less toxicity .
Dosage Effects in Animal Models
The effects of cytosine arabinoside monophosphate vary with different dosages in animal models. High-dose cytarabine has been used clinically, but it can be replaced by an intermediate dose without loss of efficacy and with less toxicity .
Metabolic Pathways
Cytosine arabinoside monophosphate is involved in several metabolic pathways. It is metabolized by the same enzymes responsible for the normal metabolism of the natural nucleotide precursors .
Transport and Distribution
Cytosine arabinoside monophosphate is transported and distributed within cells and tissues. It penetrates cells by a carrier-mediated process that is shared by other nucleosides .
Subcellular Localization
It is known that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERHLVCPSMICTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861605 | |
| Record name | 4-Amino-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30811-80-4, 7075-11-8 | |
| Record name | POLY C | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aracytidine 5'-phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



